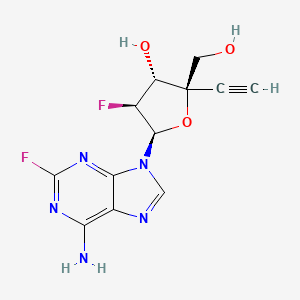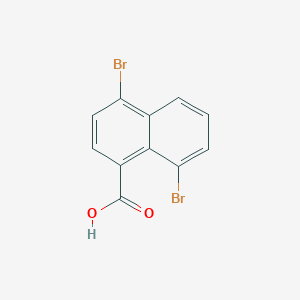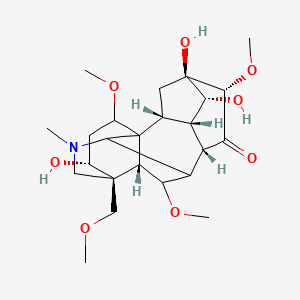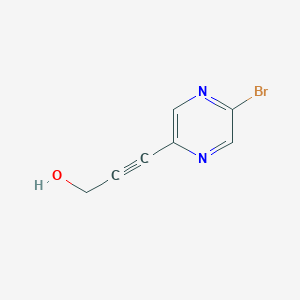
3-(5-Bromopyrazin-2-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-pyrazinyl)-2-Propyn-1-ol is a chemical compound characterized by its bromine-substituted pyrazine ring and a propynol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol typically involves the bromination of 2-propyn-1-ol followed by the introduction of the pyrazine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the bromination of the starting material, followed by a series of reactions to introduce the pyrazine ring. The process may involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol is compared with other similar compounds, such as 3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one and 5-bromo-2-(piperazin-1-yl)pyrimidine
List of Similar Compounds
3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one
5-bromo-2-(piperazin-1-yl)pyrimidine
2-bromopyrazine
This comprehensive overview provides a detailed understanding of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-(5-bromopyrazin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-9-6(4-10-7)2-1-3-11/h4-5,11H,3H2 |
InChI Key |
ZCGARGPPYDXWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


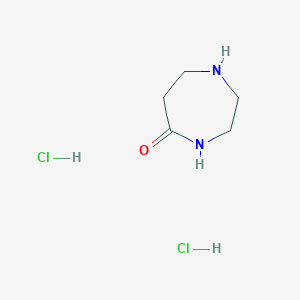

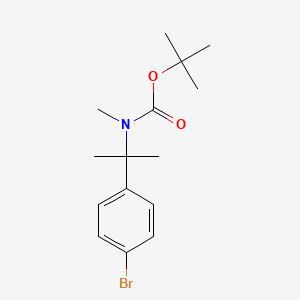
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
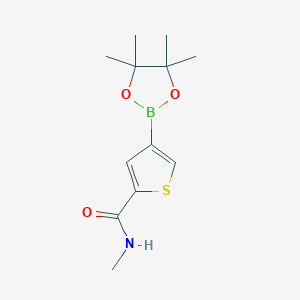

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
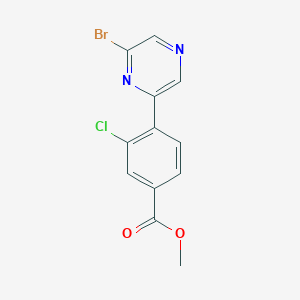

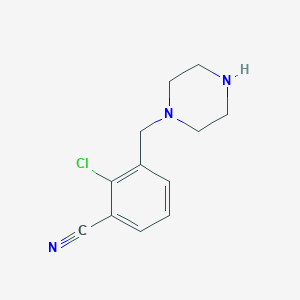
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
